Biological Significance of Desaminohistidine (Imidazole Propionate) in Gut Microbiome Research
Biological Significance of Desaminohistidine (Imidazole Propionate) in Gut Microbiome Research
Executive Summary
The gut microbiome functions as an endocrine organ, producing bioactive metabolites that modulate host physiology. Among these, Imidazole Propionate (ImP) —chemically synonymous with desaminohistidine in specific metabolic contexts—has emerged as a critical biomarker and pathogenic mediator of Type 2 Diabetes (T2D) and cardiovascular disease.[1][2]
Historically overlooked as a simple degradation product of histidine, ImP is now understood to be a potent signaling molecule that impairs host insulin signaling via a distinct p38γ MAPK – mTORC1 axis.[3] This guide provides a comprehensive technical analysis of ImP, detailing its bacterial biosynthesis, molecular mechanism of action, validated quantification protocols (LC-MS/MS), and therapeutic relevance.
The Biosynthetic Pathway: From Dietary Histidine to Pathogenic ImP
The production of ImP is not a host process but a specific enzymatic function of the gut microbiota. Understanding this pathway is essential for developing targeted inhibitors of bacterial metabolism.
Enzymatic Cascade
The conversion of L-histidine to Imidazole Propionate occurs via a two-step anaerobic pathway:
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Deamination: Histidine ammonia-lyase (encoded by hutH) converts L-Histidine to Urocanate , releasing ammonia.
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Reduction: Urocanate reductase (encoded by urdA) reduces Urocanate to Imidazole Propionate .[4]
Critical Insight: The urdA gene is the rate-limiting determinant. While many bacteria possess hutH, only a specific subset carries urdA, making them the primary producers of pathogenic ImP.
Key Microbial Producers
Research has identified specific taxa enriched in T2D patients that carry the urdA gene:
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Streptococcus mutans (Firmicutes)[1]
Pathway Visualization
Figure 1: Bacterial biosynthesis of Imidazole Propionate.[1][4][5] The conversion relies on the urdA enzyme found in specific pathobionts.
Molecular Mechanism of Action: The p38γ-mTORC1 Axis[1]
Unlike many metabolites that act via G-protein coupled receptors (GPCRs), ImP functions intracellularly to disrupt insulin signaling downstream of the insulin receptor.
The Signaling Cascade
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Entry: ImP enters the portal circulation and reaches the liver.
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p38γ Activation: ImP binds to and activates p38γ MAPK (Mitogen-Activated Protein Kinase).
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p62 Phosphorylation: Activated p38γ phosphorylates the scaffold protein p62 at Threonine 269/Serine 272.
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mTORC1 Activation: Phosphorylated p62 assembles a signaling complex that activates mTORC1 (mechanistic Target of Rapamycin Complex 1).[1][3][6]
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IRS Degradation: Hyperactive mTORC1 phosphorylates IRS1 (Insulin Receptor Substrate 1) at serine residues (specifically Ser636/633), marking it for proteasomal degradation.
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Insulin Resistance: With reduced IRS1, the insulin signal cannot propagate to Akt, blocking glucose uptake and gluconeogenesis suppression.
Mechanism Visualization
Figure 2: The host signaling cascade. ImP hijacks the p38γ pathway to trigger mTORC1-mediated degradation of insulin receptor substrates.[6]
Analytical Methodologies: Quantification via LC-MS/MS[8][9]
Accurate quantification of ImP is challenging due to its polarity and low molecular weight. The following protocol is the industry standard for high-sensitivity detection in biological matrices.
Sample Preparation Protocol
Matrix: Serum, Plasma, or Fecal Supernatant.
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Extraction: Mix 50 µL of sample with 150 µL of cold Acetonitrile/Methanol (75:25 v/v) containing the internal standard.
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Internal Standard: Use ^13C_3-Imidazole Propionate or 3-piperazin-1-yl-propionic acid (final conc. 1 µM).
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Precipitation: Vortex for 30s, incubate at -20°C for 20 min to precipitate proteins.
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Centrifugation: Spin at 14,000 x g for 15 min at 4°C.
-
Supernatant: Transfer supernatant to a glass vial for injection.
LC-MS/MS Parameters
| Parameter | Specification |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% B to 50% B over 5 min |
| Ionization | ESI Positive Mode |
| MRM Transition (ImP) | m/z 141.1 → 69.1 (Quantifier), 141.1 → 81.1 (Qualifier) |
Analytical Workflow Diagram
Figure 3: Standardized LC-MS/MS workflow for Imidazole Propionate quantification.
Experimental Models & Protocols
To validate the biological significance of ImP, researchers utilize specific in vitro and in vivo models.
In Vitro: Bacterial Production Assay
To screen for ImP production or test inhibitors:
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Media: Supplemented Brain Heart Infusion (BHI) or Mega Medium.
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Substrate: Supplement media with 10-50 mM L-Histidine .
-
Anaerobiosis: Incubate at 37°C in an anaerobic chamber (H2/CO2/N2) for 24-48 hours.
-
Validation: Collect supernatant, filter (0.22 µm), and analyze via LC-MS/MS (Section 3).
In Vivo: The ImP Challenge Model
To test host metabolic impact:
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Animals: C57BL/6J mice (Wild type or specific knockouts).
-
Administration:
-
Readout: Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) after exposure.
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Tissue Analysis: Harvest liver tissue to immunoblot for p-p62 (Thr269/Ser272) and p-S6K1 (mTORC1 marker).
Therapeutic Implications
The discovery of the ImP pathway opens three distinct therapeutic avenues:
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Bacterial Enzyme Inhibition: Small molecule inhibitors targeting UrdA (urocanate reductase) can block ImP production without killing the bacteria, preserving the microbiome ecosystem.
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Host Signaling Blockade: Pirfenidone , an anti-fibrotic drug, has been shown to compete with ImP for the ATP-binding pocket of p38γ, effectively neutralizing the host response to the metabolite [2].
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Dietary Modulation: While reducing histidine intake is impractical (it is an essential amino acid), increasing dietary fiber has been shown to reduce ImP levels, likely by shifting the microbiome composition away from urdA-carrying pathobionts [13].
References
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Koh, A., et al. (2018).[5][7][8] Microbially Produced Imidazole Propionate Impairs Insulin Signaling Through mTORC1.[3][4][5][6][7][8] Cell.
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Koh, A., et al. (2020).[8] Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation.[4][8] Cell Metabolism.
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Geng, J., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases.[1][9][10] Frontiers in Endocrinology.
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Molinaro, A., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology.[3][11][12] Nature Communications.[12]
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Manokasemsan, W., et al. (2021).[13] LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients.[13] Scientific Reports.
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Wang, X., et al. (2025).[14] Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. BMC Gastroenterology.
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